molecular formula C10H15OP B15460176 Ethyl ethyl(phenyl)phosphinite CAS No. 61388-10-1

Ethyl ethyl(phenyl)phosphinite

Cat. No.: B15460176
CAS No.: 61388-10-1
M. Wt: 182.20 g/mol
InChI Key: YIVRPZAEHUFVEE-UHFFFAOYSA-N
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Description

Ethyl ethyl(phenyl)phosphinite is an organophosphorus compound classified as a phosphinite ester. Compounds of this class are primarily valued in research and industrial synthesis as key intermediates for constructing more complex phosphorus-containing molecules. Phosphinites are known to be versatile precursors in the synthesis of phosphine ligands, which are crucial in metal-catalyzed reactions . One closely related compound, ethyl diphenylphosphinite, is explicitly used in the synthesis of pharmaceutical intermediates and photoinitiators . The structural framework of this compound suggests its potential utility in similar applications, including the development of novel catalysts or functional materials. In synthetic organic chemistry, phosphinite esters can undergo various transformations. For instance, they can be used in palladium-catalyzed cross-coupling reactions to form carbon-phosphorus bonds . They also serve as starting points for the preparation of P-stereogenic phosphines, which are essential in asymmetric synthesis . The reactivity of the phosphorus center in phosphinites is defined by the lone pair of electrons and the P-C and P-OR bonds, making them nucleophilic and amenable to reactions with electrophiles. This product is strictly for research and development purposes. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for any form of human use. Proper handling procedures should be followed, including the use of appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61388-10-1

Molecular Formula

C10H15OP

Molecular Weight

182.20 g/mol

IUPAC Name

ethoxy-ethyl-phenylphosphane

InChI

InChI=1S/C10H15OP/c1-3-11-12(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

YIVRPZAEHUFVEE-UHFFFAOYSA-N

Canonical SMILES

CCOP(CC)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ethyl Ethyl Phenyl Phosphinite

Established and Novel Approaches for the Synthesis of Ethyl ethyl(phenyl)phosphinite

The synthesis of phosphinates, including this compound, can be achieved through several established chemical reactions. A common method involves the reaction of a phosphonous dichloride with an alcohol. For instance, the synthesis of a related compound, ethyl phenylphosphinate, is achieved by reacting phenylphosphonous dichloride with ethanol (B145695) in the presence of pyridine (B92270). prepchem.com Another approach is the transesterification of other phosphinates, which presents a chlorine-free synthetic route. researchgate.net

Novel methods are continually being developed to improve efficiency and yield. These include microwave-assisted synthesis, which can significantly reduce reaction times. researchgate.net Additionally, metal-free phosphorylation and phosphinylation reactions of 1,1-dibromo-1-alkenes with reagents like ethyl diphenylphosphinite provide a pathway to valuable phosphinates. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, catalyst, and reaction time.

For example, in the synthesis of ethyl phenylphosphinate from phenylphosphonous dichloride and ethanol, the reaction is typically carried out in dry ether at room temperature under an argon atmosphere to prevent unwanted side reactions. prepchem.com The use of a base like pyridine is essential to neutralize the HCl formed during the reaction. prepchem.com Subsequent purification by distillation is often necessary to obtain the final product with a high yield, which can reach up to 70%. prepchem.com

Microwave-assisted synthesis offers another avenue for optimization. In the transesterification of ethyl-phenyl-H-phosphinate, microwave irradiation can lead to high conversion rates in a shorter amount of time compared to conventional heating methods. researchgate.net The choice of alcohol and its molar excess, along with the reaction temperature and time, are critical factors that are fine-tuned to achieve optimal results. researchgate.net For instance, the reaction of ethyl-H-phenylphosphinate with methanol (B129727) at 120°C for 3 hours under microwave conditions can achieve an average conversion of 91%. researchgate.net

Table 1: Optimization of Microwave-Assisted Transesterification of Ethyl-phenyl-H-phosphinate

AlcoholTemperature (°C)Time (h)Conversion (%)
Methanol120391
Methanol140291
n-Propanol160295
Isopropanol160385
n-Butanol180198

This table is generated based on data for a related compound and illustrates the principle of optimizing reaction conditions. researchgate.net

Stereoselective Synthesis of Chiral this compound

The synthesis of chiral phosphinates is of great interest due to their application in asymmetric catalysis and as chiral building blocks. Stereoselective synthesis aims to produce a specific stereoisomer of a molecule.

One established method for achieving stereoselectivity is the use of chiral auxiliaries. The menthyl phosphinate approach has been a cornerstone in the synthesis of P-stereogenic compounds. researchgate.net This method involves the use of a chiral menthyl group to direct the stereochemical outcome of the reaction. The stereospecific radical or base-catalyzed addition of (-)-menthyl phenylphosphinate to alkenes can yield optically pure alkylphenylphosphinates. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool for stereoselective synthesis. Chiral bifunctional organocatalysts, such as those based on quinine/squaramide, can be employed in domino reactions to create chiral centers with high enantioselectivity. metu.edu.tr While not specifically detailed for this compound in the provided results, this methodology is a promising avenue for its chiral synthesis.

Furthermore, the development of P-chiral diphosphanylferrocene ligands highlights the advancements in creating stereogenic phosphorus centers, which can enhance enantioselectivity in catalytic reactions. nih.gov

Precursor Design and Derivatization Strategies for this compound Production

The choice of precursors is fundamental to the successful synthesis of this compound. Common precursors include phenylphosphonous dichloride and various phosphinate esters. prepchem.comresearchgate.net

Derivatization strategies often involve the modification of these precursors to achieve the desired final product. For example, starting with phenyl-H-phosphinic acid, various alkyl esters can be prepared through methods like alkylating esterification or direct esterification. researchgate.net

The Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds and can be used to synthesize phosphinates. researchgate.net This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. Another important reaction is the Hirao reaction, which is a palladium-catalyzed cross-coupling of H-phosphonates and related compounds with aryl halides. organic-chemistry.org

The synthesis of related compounds provides insights into potential precursor strategies. For instance, the synthesis of propyl ethyl(4-methylphenyl)phosphinite involves the reaction of ethyl(4-methylphenyl)phosphine with propanol. evitachem.com This suggests that a similar approach, reacting ethyl(phenyl)phosphine with ethanol, could be a viable route for producing this compound.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sciencedaily.com In the context of this compound synthesis, these principles can be applied in several ways.

One key aspect is the use of safer and more environmentally friendly solvents. Traditional organic solvents can be replaced with greener alternatives such as water or bio-derived solvents. huarenscience.com The development of solvent-free reaction conditions is another important goal.

Atom economy is another central tenet of green chemistry, which seeks to maximize the incorporation of all materials used in the process into the final product. huarenscience.com Reactions like the transesterification of phosphinates are considered "chlorine-free" and thus more sustainable than methods that use chlorinated reagents. researchgate.net

The use of catalysis is also a cornerstone of green chemistry. Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. The exploration of catalysts based on earth-abundant and non-toxic metals is an active area of research. huarenscience.com Furthermore, biocatalysis, using enzymes to carry out chemical transformations, offers a highly selective and environmentally benign approach to synthesis. huarenscience.comresearchgate.net

Waste minimization and recycling are also crucial. huarenscience.com This includes the recovery and reuse of catalysts and solvents. The development of biodegradable products is another important consideration for the lifecycle of the chemical. nih.gov While research into the full degradation, recovery, and recycling of phosphonates is ongoing, the development of green synthesis methods is a significant first step. sciencedaily.com

Reactivity and Mechanistic Investigations of Ethyl Ethyl Phenyl Phosphinite

Fundamental Reactivity Patterns of Ethyl ethyl(phenyl)phosphinite

Comprehensive studies detailing the fundamental reactivity patterns specifically for this compound are not extensively available in the public domain. The reactivity of phosphinites is generally characterized by the nucleophilic nature of the trivalent phosphorus atom and its susceptibility to oxidation. As an unsymmetrical phosphinite with both an ethyl and a phenyl group attached to phosphorus, its reactivity would be influenced by the electronic and steric effects of these substituents. The lone pair of electrons on the phosphorus atom makes it a soft nucleophile, prone to react with various electrophiles.

Nucleophilic and Electrophilic Reactivity Studies of this compound

Detailed experimental studies focusing exclusively on the nucleophilic and electrophilic reactivity of this compound are scarce. However, based on the general behavior of phosphinites, it can be inferred that the phosphorus(III) center is the primary site of nucleophilic attack. It is expected to react with alkyl halides in an Arbuzov-type reaction to yield the corresponding phosphinate ester. The presence of the electron-donating ethyl group would enhance the nucleophilicity of the phosphorus atom compared to a diphenyl analogue, while the phenyl group offers resonance stabilization.

As an electrophile, the phosphorus atom could potentially be attacked by strong nucleophiles, leading to the displacement of the ethoxy group. However, this type of reactivity is less common for phosphinites compared to their nucleophilic character.

Oxidation-Reduction Chemistry and Transformations of this compound

This compound is readily susceptible to oxidation. The trivalent phosphorus atom can be easily oxidized to the pentavalent state. Common oxidizing agents such as hydrogen peroxide, sulfur, or selenium would react with this compound to form the corresponding ethyl ethyl(phenyl)phosphonate, thio-phosphonate, or seleno-phosphonate, respectively. This oxidation is a characteristic transformation of phosphinites and is often a competing reaction in processes where the phosphinite is intended to act as a nucleophile or a ligand.

Reduction of the P(III) center in this compound is not a typical transformation under standard conditions, as the phosphorus is already in a low oxidation state.

Elucidation of Reaction Mechanisms Involving this compound

Specific mechanistic investigations for reactions involving this compound are not well-documented. However, the mechanisms can be postulated based on established principles of phosphorus chemistry.

Identification of Reaction Intermediates and Transition States

In nucleophilic reactions, such as the Arbuzov reaction with an alkyl halide (R-X), the initial step would involve the formation of a quasi-phosphonium salt intermediate, [Ph(Et)P(OEt)R]⁺X⁻. This intermediate would then undergo dealkylation, typically through nucleophilic attack of the halide anion on the ethyl group of the ethoxy moiety, to yield the final phosphinate product, Ph(Et)P(=O)R, and ethyl halide. The transition state for this dealkylation step would involve a pentacoordinate-like phosphorus species.

For oxidation reactions, the mechanism would depend on the oxidant. For instance, with sulfur, a likely intermediate would be a species where sulfur is coordinated to the phosphorus atom before the final P=S bond is formed.

Kinetic and Thermodynamic Characterization of Reactivity Pathways

Quantitative kinetic and thermodynamic data for the reaction pathways of this compound are not available in published literature. Such studies would be necessary to precisely characterize the reaction rates, activation energies, and the relative stability of intermediates and transition states. The electronic and steric nature of the ethyl and phenyl substituents on the phosphorus atom would be expected to significantly influence these parameters. For example, the electron-donating ethyl group would likely increase the rate of nucleophilic attack by the phosphorus atom.

Coordination Chemistry and Ligand Design Principles of Ethyl Ethyl Phenyl Phosphinite

Complexation of Ethyl ethyl(phenyl)phosphinite with Transition Metals

The coordination of this compound to transition metals is a fundamental aspect of its application in catalysis. The nature of the metal-ligand bond, the resulting geometry of the complex, and its stability are all crucial factors influencing the catalytic cycle.

The coordination of this compound can be probed using various spectroscopic techniques. ³¹P NMR spectroscopy is particularly informative, as the chemical shift of the phosphorus nucleus is sensitive to its coordination environment. Upon coordination to a metal, the ³¹P chemical shift typically moves downfield. Infrared (IR) spectroscopy can also be used, especially in metal carbonyl complexes, where the stretching frequency of the CO ligand provides information about the electronic properties of the phosphinite ligand.

The stability of a metal complex refers to its resistance to ligand dissociation. A stable complex has a large formation constant. Lability, on the other hand, describes the rate at which ligands are exchanged. A labile complex undergoes rapid ligand substitution. Both stability and lability are critical for a catalyst, which must be stable enough to have a reasonable lifetime but also labile enough to allow for the binding and release of substrates and products.

Several factors influence the stability and lability of this compound metal complexes:

Nature of the Metal Ion: The charge and size of the metal ion play a significant role. dalalinstitute.com Generally, higher charge and smaller ionic radius lead to more stable complexes due to stronger electrostatic attraction. dalalinstitute.com The Irving-Williams series, which describes the relative stabilities of high-spin octahedral complexes of first-row transition metals, predicts the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). dalalinstitute.com

Hard and Soft Acid-Base (HSAB) Theory: This theory classifies metal ions and ligands as hard or soft. libretexts.org Hard acids (small, highly charged, not very polarizable) prefer to bind to hard bases (small, highly electronegative donor atoms like O and N). Soft acids (large, low charge, polarizable) prefer to bind to soft bases (larger, less electronegative donor atoms like P and S). libretexts.org Transition metals in low oxidation states are typically soft acids, making them well-suited to form stable complexes with soft phosphine-type ligands like this compound. libretexts.org

Chelate Effect: Multidentate ligands, which bind to a metal ion through more than one donor atom, form more stable complexes than a corresponding number of monodentate ligands. This is known as the chelate effect and is primarily an entropy-driven process. While this compound itself is a monodentate ligand, this principle is crucial in the design of modified, multidentate phosphinite ligands. libretexts.org

The lability of a complex is influenced by factors such as the strength of the metal-ligand bond, the steric crowding around the metal center, and the electronic configuration of the metal. For example, complexes with d⁰, d⁵ (high spin), and d¹⁰ configurations are generally more labile than those with other d-electron counts.

Rational Design of Modified this compound Ligands

The ability to tune the properties of this compound by modifying its structure is a key advantage in ligand design. By altering the steric and electronic parameters, ligands can be optimized for specific catalytic applications.

The steric and electronic properties of a phosphinite ligand are intrinsically linked and significantly impact the coordination and reactivity of its metal complexes. manchester.ac.ukmanchester.ac.uk

Electronic Effects: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom influences the electron density on the metal center. manchester.ac.ukpsu.edu This, in turn, affects the metal's reactivity in key catalytic steps like oxidative addition and reductive elimination. The electronic properties of a phosphine (B1218219) ligand can be quantified using the Tolman electronic parameter (TEP), which is determined from the A₁ C-O stretching frequency of a [Ni(CO)₃L] complex. A lower stretching frequency indicates a more electron-donating ligand.

Steric Effects: The size of the substituents on the phosphorus atom determines the steric bulk of the ligand. uj.ac.za This is often quantified by the Tolman cone angle, which is the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle indicates a bulkier ligand.

The steric bulk of this compound is influenced by the ethyl and phenyl groups. The steric environment around the metal center created by the ligands can affect:

The coordination number of the metal.

The rate of ligand dissociation.

The regioselectivity and stereoselectivity of a catalytic reaction.

By systematically varying the substituents, for example, by replacing the ethyl group with a bulkier alkyl group or by introducing substituents on the phenyl ring, the steric and electronic properties of the phosphinite ligand can be fine-tuned.

Interactive Data Table: Steric and Electronic Parameters of Related Phosphine Ligands

The following table provides a comparison of the steric and electronic parameters for various phosphine ligands, illustrating the range of properties that can be achieved.

LigandTolman Cone Angle (°)Tolman Electronic Parameter (cm⁻¹)
P(OEt)₃1092076.3
PPh₃1452068.9
PEt₃1322061.7
P(OPh)₃1282085.3
P(i-Pr)₃1602060.4

Data is illustrative and sourced from general literature on phosphine ligands.

Building upon the fundamental principles of ligand design, researchers have developed more complex ligand architectures based on the phosphinite scaffold to achieve higher catalytic activity and selectivity.

Multidentate Systems: The synthesis of ligands containing multiple phosphinite moieties allows for the chelation of a metal center. nih.gov These multidentate ligands can be bidentate, tridentate, or even higher in denticity. nih.govcardiff.ac.uk The chelate effect makes the resulting metal complexes more stable. libretexts.org The geometry of the multidentate ligand, including the length and flexibility of the linker connecting the phosphinite groups, imposes specific coordination geometries on the metal center, which can be exploited to control the outcome of a reaction. The synthesis of these ligands often involves the reaction of a di- or poly-functionalized precursor with a phosphinite-containing building block. cardiff.ac.uk

Chiral Systems: The development of chiral phosphinite ligands has been instrumental in the field of asymmetric catalysis. tcichemicals.comnih.gov Chirality can be introduced into the ligand in several ways:

At the phosphorus atom (P-chiral): The phosphorus atom itself can be a stereocenter if it bears three different substituents. tcichemicals.comnih.gov

In the backbone connecting phosphinite groups: A chiral scaffold can be used to link two or more phosphinite moieties. mdpi.com

On the substituents: Chiral groups can be incorporated into the alkyl or aryl substituents of the phosphinite.

Chiral phosphinite ligands are used to create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules. dicp.ac.cnnih.gov The design of these ligands often focuses on creating a rigid and well-defined chiral pocket to maximize the stereochemical control.

Interactive Data Table: Examples of Multidentate and Chiral Phosphine-Type Ligands

The table below showcases some well-known multidentate and chiral phosphine ligands that illustrate the design principles discussed.

Ligand NameTypeKey Feature
BINAPChiral, BidentateAxially chiral binaphthyl backbone.
DIPAMPChiral, BidentateP-chiral phosphine. tcichemicals.com
dppeBidentateEthane bridge connecting two diphenylphosphino groups.
triphosTridentateTripodal ligand with three phosphine arms.

Catalytic Applications of Ethyl Ethyl Phenyl Phosphinite in Organic Synthesis

Homogeneous Catalysis Mediated by Ethyl ethyl(phenyl)phosphinite Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. this compound, through its phosphorus lone pair, can coordinate to a variety of transition metals, such as rhodium, ruthenium, palladium, and iridium, forming catalytically active complexes. dntb.gov.uaresearchgate.net The properties of these complexes are dictated by the nature of the phosphinite ligand. The ethyl and phenyl groups in this compound provide a specific steric and electronic environment around the metal center, which in turn governs the catalyst's activity, selectivity, and stability in reactions like hydrogenations, hydroformylations, and cross-coupling reactions. acs.orggessnergroup.comacs.org

Asymmetric catalysis focuses on the synthesis of chiral molecules in an enantiomerically pure form. This is achieved using a chiral catalyst that can differentiate between the prochiral faces of a substrate or two enantiomeric starting materials. While this compound itself is an achiral molecule, it can be incorporated as a coordinating group into a larger, chiral ligand scaffold. acs.org The chirality is typically introduced through a stereogenic backbone, such as those derived from BINOL (1,1'-bi-2-naphthol), carbohydrates, or other chiral pool molecules. acs.orgacs.org The resulting chiral phosphine-phosphinite or diphosphinite ligands are then used to generate asymmetric catalysts. acs.org

Enantioselective hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols, amines, and alkanes from prochiral olefins, ketones, and imines. iupac.org Ruthenium and rhodium complexes bearing chiral phosphinite-containing ligands have been investigated for these transformations. dntb.gov.uaacs.org The success of these reactions relies heavily on the rigid and well-defined chiral environment created by the ligand around the metal center.

For instance, chiral C₂-symmetric Ru(II)-phosphinite complexes have been synthesized and demonstrated to be active in the asymmetric reduction of various ketones. dntb.gov.ua The phosphinite moiety plays a crucial role in modulating the electronic properties of the metal center, which is essential for efficient catalytic turnover. Transfer hydrogenation, which uses a hydrogen donor molecule like isopropanol or formic acid instead of high-pressure H₂ gas, is another area where phosphinite ligands have proven valuable. dntb.gov.ua Ruthenium catalysts integrated with phosphinite ligands show enhanced efficiency, selectivity, and stability in these processes, which are crucial for asymmetric synthesis. dntb.gov.ua

Table 1: Representative Data for Enantioselective Hydrogenation using Phosphinite-type Ligands Note: Data for closely related phosphinite ligand systems are presented to illustrate the general capability in this reaction class, as specific data for this compound within a chiral framework is not extensively documented.

SubstrateCatalyst SystemSolventYield (%)Enantiomeric Excess (ee, %)
Dimethyl itaconateRh-DiphosphiteToluene>9998.2
Methyl N-acetamidoacrylateRh-DiphosphiteToluene>9988.7
1-Alkyl Vinyl EstersRh-Phosphine-PhosphoramiditeDichloromethane>9996-99
2-MethylquinolineIr-Phosphine-PhosphiteToluene>9873

Data sourced from studies on related phosphite (B83602) and phosphine-phosphite systems to demonstrate typical performance in asymmetric hydrogenation. acs.orgnih.govnih.gov

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. organic-chemistry.org Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example of a C-C bond-forming reaction where the ligand's structure is paramount in controlling enantioselectivity. nih.gov Chiral ligands containing phosphinite moieties have been employed in these reactions. For example, mixed phosphine-phosphite ligands derived from a 1-phosphanorbornane backbone have been tested in the Pd-catalyzed asymmetric allylic alkylation of diphenylallyl acetate, achieving moderate enantioselectivities. nih.gov

Similarly, in asymmetric hydroformylation, which introduces a formyl group and a hydrogen atom across a double bond, rhodium catalysts with phosphine-phosphite ligands have been shown to provide significant control over both regioselectivity (branched vs. linear aldehyde) and enantioselectivity. organic-chemistry.orgnih.gov The phosphinite group, as part of a larger chiral ligand, helps to create a specific chiral pocket around the metal active site, directing the incoming substrate to form one enantiomer of the product preferentially. acs.org

Phosphine (B1218219) and phosphinite ligands are utilized in transition metal-catalyzed polymerization reactions, such as ethylene dimerization and oligomerization. nih.gov The steric and electronic properties of the ligand influence the catalyst's activity, selectivity towards specific oligomers (e.g., 1-butene, 1-hexene), and the properties of the resulting polymer. nih.govresearchgate.net For example, nickel complexes with monodentate phosphinoamine ligands have been immobilized on supports and used for ethylene dimerization, showing high activity and selectivity for 1-butene. nih.gov While specific studies detailing the use of this compound in industrial polymerization are not prevalent, its fundamental properties as a monodentate P-ligand suggest its potential applicability in such catalytic systems, where tuning the ligand environment is key to controlling the reaction outcome.

Sustainable or "green" chemistry aims to design chemical processes that are more efficient, use less hazardous materials, and reduce waste. ijfmr.com The development of catalysts with high activity and selectivity is a core tenet of this philosophy, as it leads to more atom-economical reactions. Phosphinite-based catalysts contribute to sustainability by enabling reactions to proceed under milder conditions and with lower catalyst loadings. ijfmr.com

One area of development is conducting catalytic reactions in environmentally benign solvents, such as water. Some palladacyclic phosphinite complexes have demonstrated high activity for Suzuki-Miyaura coupling reactions in water, at ambient temperature, and even in the presence of air. acs.org Furthermore, the design of recyclable catalysts is a key goal. While homogeneous catalysts are often difficult to separate from the reaction products, strategies are being developed to facilitate their recovery and reuse, which is a significant step towards more sustainable chemical production. ijfmr.com

Asymmetric Catalysis

Heterogeneous Catalysis and Immobilization Strategies for this compound Ligands

To bridge the gap between the high selectivity of homogeneous catalysts and the ease of separation of heterogeneous catalysts, significant research has focused on immobilizing homogeneous catalysts onto solid supports. researchgate.net This involves anchoring the catalytically active metal complex, or just the ligand, to an insoluble material such as a polymer, silica, or a metal-organic framework (MOF). researchgate.net

Phosphinite ligands like this compound can be functionalized with reactive groups (e.g., a vinyl or siloxy group) that allow them to be covalently attached to a support. For instance, phosphine ligands have been successfully incorporated into the structure of MOFs, creating a well-defined, isolated catalytic site within a porous, crystalline material. researchgate.net These P-MOFs combine the molecularly precise nature of homogeneous catalysts with the robustness and recyclability of heterogeneous systems. researchgate.net Such immobilized phosphinite-based catalysts could then be used in flow reactors for continuous manufacturing processes, offering advantages in terms of process efficiency and catalyst lifetime.

Advanced Spectroscopic and Structural Elucidation in Ethyl Ethyl Phenyl Phosphinite Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Mechanism and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure and behavior of molecules in solution. For Ethyl ethyl(phenyl)phosphinite and its complexes, NMR provides invaluable insights into reaction mechanisms and the spatial arrangement of atoms.

Advanced 2D NMR Techniques for Deciphering Complex Mixtures

In the course of chemical reactions or in the presence of multiple isomers, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques offer a powerful solution by spreading the spectral information across a second dimension, resolving overlapping signals and revealing connectivity between different nuclei. nih.govnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in tracing the intricate network of proton-proton, carbon-proton, and phosphorus-proton correlations within complex mixtures containing this compound. numberanalytics.com For instance, HSQC can directly link protons to their attached carbon or phosphorus atoms, while HMBC provides information about longer-range connectivities, aiding in the unambiguous assignment of all atoms in the molecule and its reaction products. numberanalytics.comipb.pt Ultrafast 2D NMR methods have further revolutionized the analysis of complex mixtures, significantly reducing data acquisition times, which is crucial for monitoring dynamic processes or analyzing large sample sets. nih.gov

Unveiling Conformational Dynamics with Variable Temperature NMR

The flexibility of the ethyl and phenyl groups attached to the phosphorus atom in this compound allows for various spatial arrangements, or conformations. These conformations can interconvert, and their relative populations can be influenced by temperature. Variable Temperature (VT) NMR spectroscopy is a powerful tool for studying these conformational dynamics. nih.govnih.gov By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts and coupling constants, which reflect the shifting equilibrium between different conformers. nih.govresearchgate.net At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer, providing a detailed picture of the molecule's dynamic behavior in solution. nih.govresearchgate.net This information is critical for understanding how the ligand's shape influences its coordination to metal centers and its role in catalysis.

The Power of ³¹P NMR in Reaction Monitoring and Stereoisomer Discrimination

The phosphorus atom at the heart of this compound serves as a unique and highly sensitive NMR probe. ³¹P NMR spectroscopy is particularly valuable for monitoring the progress of reactions involving this compound. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state and the nature of the groups attached to it. This allows for the direct observation of the conversion of reactants to products in real-time.

Furthermore, when this compound is used to create chiral molecules, which exist as non-superimposable mirror images (enantiomers) or diastereomers, ³¹P NMR can be a powerful tool for distinguishing between these stereoisomers. The different spatial arrangements of the groups in diastereomers often lead to distinct ³¹P NMR signals, allowing for the determination of the diastereomeric ratio of a product mixture.

X-ray Crystallography: Defining Absolute Configuration and Solid-State Structure

While NMR spectroscopy provides detailed information about a molecule's structure and dynamics in solution, X-ray crystallography offers an unparalleled view of its precise three-dimensional arrangement in the solid state. libretexts.org This technique is indispensable for determining the absolute configuration of chiral derivatives of this compound and for characterizing the intricate structures of its metal complexes. thieme-connect.deresearchgate.netresearchgate.net

A Multi-faceted Approach: Insights from Other Spectroscopic Methods

A comprehensive understanding of this compound and its chemistry often requires the application of a suite of spectroscopic techniques beyond NMR and X-ray crystallography.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in a molecule. nih.gov The stretching and bending vibrations of bonds within this compound and its derivatives give rise to characteristic absorption bands in the IR and Raman spectra. These techniques are particularly useful for identifying the presence of key functional groups and for monitoring changes in bonding during a chemical reaction. nih.govresearchgate.netnih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. While the parent phosphinite may not have strong absorptions in the visible region, its metal complexes often do. The color of these complexes is a direct result of the absorption of light in the visible range, and the UV-Vis spectrum can provide valuable information about the electronic structure of the metal center and the nature of the ligand-metal interactions.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and its derivatives with high accuracy. purdue.edu Furthermore, by fragmenting the molecule within the mass spectrometer, researchers can gain valuable structural information by analyzing the masses of the resulting fragments. rsc.org This fragmentation pattern can serve as a "fingerprint" for the molecule and aid in its identification and structural elucidation. rsc.org

By combining the insights gained from this array of advanced spectroscopic and crystallographic methods, researchers can construct a detailed and multifaceted understanding of the structure, reactivity, and potential applications of this compound.

Theoretical and Computational Chemistry Studies of Ethyl Ethyl Phenyl Phosphinite

Density Functional Theory (DFT) for Electronic Structure and Reactivity of Ethyl ethyl(phenyl)phosphinite

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. aps.org It provides a framework for understanding the distribution of electrons within a molecule and how this distribution influences its stability and chemical behavior. arxiv.orgnih.gov For this compound, DFT calculations can elucidate its reactivity, preferred reaction mechanisms, and bonding nature. researchgate.net These calculations typically involve selecting a functional (like B3LYP or M06-2X) and a basis set (such as 6-311+G(d,p)) to approximate the solutions to the Schrödinger equation for the molecule. ijcce.ac.irnih.gov

A key application of DFT is the mapping of potential energy surfaces for chemical reactions. This allows for the prediction of reaction pathways and the calculation of associated energy barriers (activation energies). nsf.gov The process involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. libretexts.org The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor in reaction kinetics. libretexts.orgresearchgate.net

For a trivalent phosphorus compound like this compound, a common reaction is oxidation or its role as a nucleophile. researchgate.net DFT can model such a reaction, for instance, its reaction with an electrophile. The calculations would reveal whether the reaction proceeds through a single-step mechanism or involves the formation of a stable intermediate. uky.edu Solvent effects can also be incorporated into these models, as they can significantly alter energy barriers and even change the rate-determining step of a reaction. uky.edu

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound This table presents hypothetical data for the reaction: this compound + Electrophile → Product. Calculations are modeled after typical DFT results for similar organophosphorus reactions.

ParameterGas Phase (kcal/mol)In Toluene (kcal/mol)
Reactant Complex Energy0.00.0
Transition State Energy (Ea)+15.2+18.5
Intermediate Energy-5.4-3.1
Product Complex Energy-20.8-18.9
Overall Reaction Energy (ΔE)-20.8-18.9

Data is illustrative and based on computational studies of related compounds.

The electronic nature of this compound can be thoroughly analyzed using DFT by examining its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. mdpi.comaimspress.com For this compound, the HOMO is expected to be localized primarily on the phosphorus atom, reflecting its nucleophilic character.

Further analysis through methods like Natural Bond Orbital (NBO) can provide a more detailed picture of bonding, including the nature of the lone pair on the phosphorus atom and hyperconjugative interactions within the molecule. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, quantify properties like chemical hardness, potential, and electrophilicity. ijcce.ac.irresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for this compound This table contains representative data calculated at the B3LYP/6-311+G(d,p) level of theory, based on values for analogous organophosphorus compounds.

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-0.15
HOMO-LUMO Gap (ΔE) 6.10
Ionization Potential (I)6.25
Electron Affinity (A)0.15
Chemical Hardness (η)3.05
Chemical Potential (µ)-3.20
Electrophilicity Index (ω)1.68

Data is illustrative and based on computational studies of related compounds. aimspress.comresearchgate.net

Molecular Dynamics and Other Computational Methods for Ligand Behavior and Catalytic Performance

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. When this compound is used as a ligand in a metal complex for catalysis, MD simulations can provide critical insights into its behavior and influence on the catalytic cycle.

Emerging Research Directions and Future Perspectives for Ethyl Ethyl Phenyl Phosphinite

Integration of Ethyl ethyl(phenyl)phosphinite in Sustainable Chemical Transformations

The principles of green chemistry are increasingly guiding synthetic methodologies, and this compound is being investigated for its potential role in developing more sustainable chemical processes. Its function as a ligand in catalysis is a primary area of focus, as it can influence the efficiency and selectivity of metal-catalyzed reactions, leading to reduced waste and energy consumption.

One of the key areas where phosphinite ligands, including potentially this compound, are showing promise is in cross-coupling reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The electronic properties of the phosphinite ligand, influenced by the ethyl and phenyl substituents, can be fine-tuned to modulate the reactivity of the metal center, leading to higher yields and selectivities under milder reaction conditions. Research in this area aims to replace less sustainable catalytic systems with more efficient and environmentally benign alternatives.

Another aspect of sustainable chemistry where this compound could be impactful is in the conversion of biomass. As the world seeks to move away from fossil fuel feedstocks, the development of catalysts for converting renewable resources into valuable chemicals is paramount. Phosphinite ligands can play a role in the catalytic systems designed for these transformations, such as in hydrogenation and hydroformylation reactions of biomass-derived substrates. The specific steric and electronic profile of this compound may offer advantages in controlling the outcome of these complex reactions.

Potential Applications in Materials Science and Polymer Chemistry

The unique properties of this compound also make it a candidate for applications in materials science and polymer chemistry. Its ability to act as a ligand for transition metals is being explored in the context of creating novel polymers with tailored properties. For instance, phosphinite-metal complexes can act as catalysts in polymerization reactions, influencing the molecular weight, polydispersity, and microstructure of the resulting polymers. This control over the polymer architecture is crucial for developing materials with specific mechanical, thermal, and optical properties.

Beyond catalysis, there is growing interest in the direct incorporation of phosphinite moieties into polymer backbones. This can impart unique functionalities to the material, such as flame retardancy. The phosphorus-containing nature of this compound makes it a potential component in the design of halogen-free flame retardants, which are highly sought after due to environmental concerns associated with traditional halogenated flame retardants. When incorporated into a polymer matrix, phosphinites can disrupt the combustion cycle through various mechanisms, including char formation and radical trapping.

The coordination chemistry of this compound is also being leveraged to create novel inorganic-organic hybrid materials. By coordinating to metal centers, it can act as a bridge, linking different components to form extended networks with interesting electronic, magnetic, or porous properties. These materials could find applications in areas such as gas storage, separation, and sensing.

Exploration of Unexplored Reactivity and Novel Synthetic Methodologies for this compound

While the coordinating properties of this compound are a major focus, researchers are also exploring its fundamental reactivity to uncover new synthetic transformations. The phosphorus(III) center is susceptible to oxidation, a reaction that can be exploited for various synthetic purposes. Furthermore, the P-O and P-C bonds can be subject to cleavage under certain conditions, opening up pathways to new organophosphorus compounds.

Recent research has focused on developing more efficient and sustainable methods for the synthesis of phosphinites, including this compound. Traditional methods often involve the use of pyrophoric or highly reactive reagents. Newer methodologies aim to utilize safer and more readily available starting materials, as well as to minimize waste generation. This includes the development of catalytic methods for the formation of P-O and P-C bonds.

The reactivity of the P-H bond in related secondary phosphine (B1218219) oxides, which can be precursors to phosphinites, is also an area of active investigation. The development of novel methods for the functionalization of this bond could lead to more direct and versatile routes to a wide range of phosphinite derivatives, including those with novel steric and electronic properties.

Development of Advanced Methodologies for Studying Phosphinite Reactivity and Structure-Activity Relationships

A deeper understanding of the relationship between the structure of this compound and its chemical behavior is crucial for its rational design in various applications. To this end, researchers are employing a combination of advanced experimental and computational techniques.

High-resolution spectroscopic methods, such as multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹³C, ¹H), are indispensable for characterizing the structure and dynamics of this compound and its metal complexes in solution. X-ray crystallography provides precise information about the solid-state structure, including bond lengths and angles, which is vital for understanding the steric and electronic effects of the ligand.

Q & A

Q. What are the key synthetic routes for preparing ethyl ethyl(phenyl)phosphinite, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phosphinic acid derivatives react with ethyl chloroformate in the presence of pyridine to form phosphinite esters, as demonstrated in one-step syntheses of analogous organophosphorus compounds . Yield optimization requires careful control of stoichiometry, temperature (typically 0–25°C), and inert atmospheres to prevent oxidation. Purity is enhanced by fractional distillation or recrystallization, with NMR (³¹P, ¹H) and mass spectrometry used for characterization .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • ³¹P NMR : Provides direct insight into the phosphorus environment; δ ~20–30 ppm for phosphinite esters.
  • ¹H/¹³C NMR : Identifies alkyl/aryl substituents and confirms ester linkage integrity.
  • IR Spectroscopy : P=O stretches (~1200 cm⁻¹) and P-O-C vibrations (~1000 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution MS confirms molecular formula and detects fragmentation patterns .

Q. How should researchers handle safety concerns related to this compound?

While specific toxicity data for this compound may be limited, analogous organophosphorus compounds suggest:

  • Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Storage : Keep in airtight containers under nitrogen to prevent hydrolysis/oxidation.
  • Disposal : Follow hazardous waste protocols for organophosphates .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in reactions involving this compound as a ligand or intermediate?

Diastereomer ratios (e.g., Z/E = 1/8 in Wittig-Horner reactions) depend on:

  • Solvent polarity : Polar aprotic solvents (e.g., THF) favor stabilized transition states.
  • Base selection : Strong bases like LiHMDS enhance carbanion formation, affecting selectivity .
  • Substrate steric effects : Bulky groups on reactants can shift equilibrium toward specific isomers. Computational modeling (DFT) aids in predicting selectivity trends .

Q. What contradictions exist in reported catalytic applications of this compound derivatives, and how can they be resolved?

Discrepancies in catalytic efficiency (e.g., palladium pincer complexes) may arise from:

  • Ligand decomposition : Trace moisture or oxygen degrades phosphinite ligands, altering catalytic activity.
  • Counterion effects : Chloride vs. acetate ions in metal complexes influence reaction rates . Resolution strategies:
  • In situ characterization : Use techniques like XAS (X-ray absorption spectroscopy) to monitor ligand stability.
  • Controlled kinetic studies : Isolate rate-determining steps under inert conditions .

Q. How do electronic and steric properties of this compound impact its reactivity in cross-coupling reactions?

  • Electronic effects : Electron-withdrawing aryl groups (e.g., p-CF₃) increase electrophilicity at phosphorus, enhancing oxidative addition rates in Pd-catalyzed couplings.
  • Steric effects : Ethyl groups provide moderate steric bulk, balancing substrate accessibility and metal coordination. Tabulated data from analogous systems:
SubstituentTON (Pd)k (s⁻¹)Reference
Ph4500.12
p-CF₃-Ph8900.29

Q. What gaps exist in the toxicological profile of this compound, and how can researchers address them?

Limited in vivo data necessitate:

  • Class-based extrapolation : Use organophosphate toxicity models (e.g., acetylcholinesterase inhibition assays) with adjustments for phosphinite-specific metabolism .
  • In vitro screening : Assess cytotoxicity in human hepatocyte lines (e.g., HepG2) to prioritize in vivo studies .

Methodological Guidance

Q. How should researchers design experiments to reconcile conflicting data on phosphinite stability?

  • Controlled degradation studies : Expose the compound to varying pH, temperature, and light conditions, monitoring decomposition via LC-MS.
  • Collaborative validation : Compare results across labs using standardized protocols (e.g., IUPAC guidelines for organophosphorus chemistry) .

Q. What computational tools are recommended for modeling the electronic structure of this compound?

  • DFT calculations : Gaussian or ORCA software to map frontier orbitals (HOMO/LUMO) and predict redox potentials.
  • Molecular dynamics : Simulate solvent interactions and ligand-metal binding affinities .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

  • Detailed reporting : Include exact reaction times, purification methods, and spectral data in supplementary materials.
  • Open-data practices : Share crystallographic files (CIF) or NMR raw data via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.